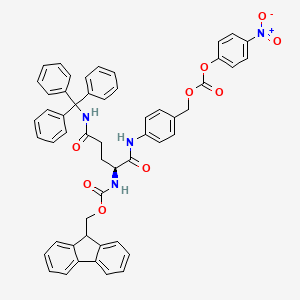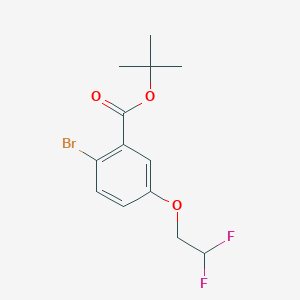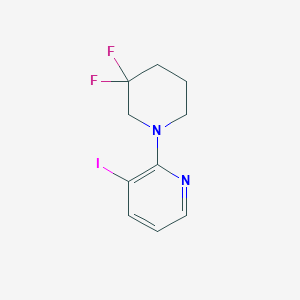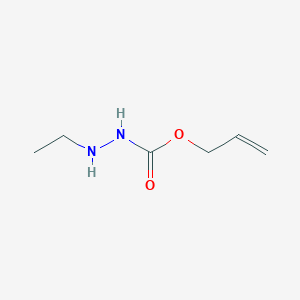
1-Chloro-2-cyclopropyl-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-cyclopropyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-cyclopropyl-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and Friedel-Crafts alkylation. One common method involves the chlorination of 2-cyclopropyl-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
1-Chloro-2-cyclopropyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, and halogenation.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) at high temperatures (above 350°C) for the formation of phenol derivatives.
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for bromination.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives and diphenyl ether.
Electrophilic Aromatic Substitution: Nitro, sulfonic, and bromo derivatives of the original compound.
Oxidation: Carboxylic acids and aldehydes.
科学的研究の応用
1-Chloro-2-cyclopropyl-4-methylbenzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-chloro-2-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the cyclopropyl group introduces strain and reactivity due to its ring structure .
類似化合物との比較
Similar Compounds
1-Chloro-4-methylbenzene: Lacks the cyclopropyl group, making it less reactive in certain reactions.
1-Chloro-2-methyl-4-nitrobenzene: Contains a nitro group, which significantly alters its reactivity and applications.
1-Chloro-4-methoxybenzene:
Uniqueness
1-Chloro-2-cyclopropyl-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces strain and enhances its reactivity compared to similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
1-chloro-2-cyclopropyl-4-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChIキー |
XLADCWMUAOYPCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
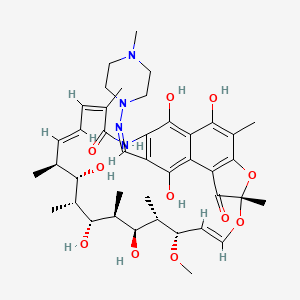
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

